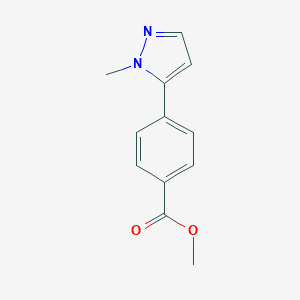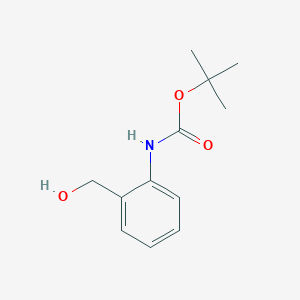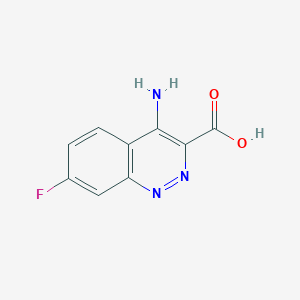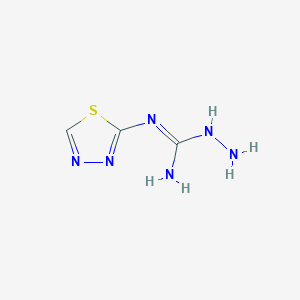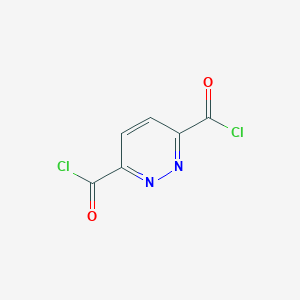
5-Hydroxy-2-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-methylquinoxaline (5HMQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a derivative of quinoxaline and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-methylquinoxaline is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-Hydroxy-2-methylquinoxaline possesses various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress-related damage. Additionally, it has been shown to possess anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. Furthermore, 5-Hydroxy-2-methylquinoxaline has been shown to possess neuroprotective properties, making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential use in various research applications, making it a well-established compound in the scientific community. However, one of the limitations of using 5-Hydroxy-2-methylquinoxaline in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are numerous potential future directions for the study of 5-Hydroxy-2-methylquinoxaline. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-2-methylquinoxaline. Furthermore, there is potential for the development of new drugs based on the structure of 5-Hydroxy-2-methylquinoxaline for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-2-methylquinoxaline can be achieved through various methods, including the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst, or by the reaction of 2-methylquinoxaline with nitric acid. However, the most commonly used method involves the reaction of 2-methylquinoxaline with hydrogen peroxide and a copper catalyst in acetic acid. This method yields 5-Hydroxy-2-methylquinoxaline with high purity and yield.
Applications De Recherche Scientifique
5-Hydroxy-2-methylquinoxaline has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant properties, making it useful in the study of oxidative stress-related diseases. Additionally, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, 5-Hydroxy-2-methylquinoxaline has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.
Propriétés
Numéro CAS |
167837-51-6 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-9-7(11-6)3-2-4-8(9)12/h2-5,12H,1H3 |
Clé InChI |
NKCNJGJXFKRTGS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CN=C2C(=O)C=CC=C2N1 |
SMILES |
CC1=CN=C2C(=N1)C=CC=C2O |
SMILES canonique |
CC1=CN=C2C(=O)C=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



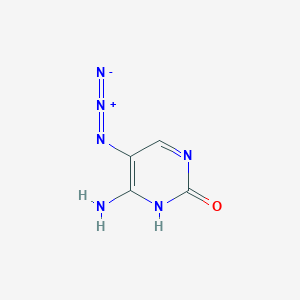
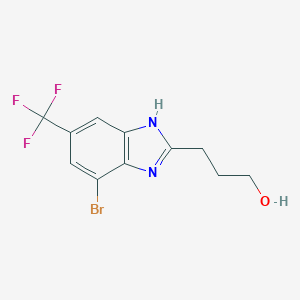
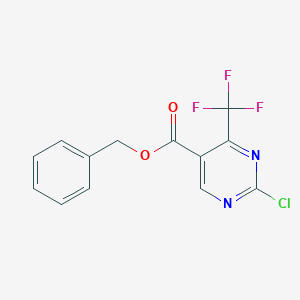

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
